1,3-Dimethoxybutane

Physical chemistry Separation science Reaction engineering

1,3-Dimethoxybutane (CAS 10143-66-5) is a symmetrical diether belonging to the dimethoxybutane class, with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol. It is a colorless liquid at room temperature, characterized by a distinctive 1,3-substitution pattern that places two methoxy groups on alternating carbon atoms of a butane backbone.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 10143-66-5
Cat. No. B160159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethoxybutane
CAS10143-66-5
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCC(CCOC)OC
InChIInChI=1S/C6H14O2/c1-6(8-3)4-5-7-2/h6H,4-5H2,1-3H3
InChIKeyJCRQEORWPZVZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethoxybutane (CAS 10143-66-5): A Versatile C6 Diether with a 1,3-Substitution Pattern


1,3-Dimethoxybutane (CAS 10143-66-5) is a symmetrical diether belonging to the dimethoxybutane class, with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol [1]. It is a colorless liquid at room temperature, characterized by a distinctive 1,3-substitution pattern that places two methoxy groups on alternating carbon atoms of a butane backbone. This structural arrangement imparts a specific polarity and spatial configuration that distinguishes it from its 1,1-, 1,2-, and 1,4-dimethoxybutane isomers. Reported physical properties include a boiling point of 118-119 °C and a density of 0.8495 g/cm³ at 25 °C [2]. The compound is stable under normal conditions but is classified as flammable, requiring appropriate handling and storage [3]. Its primary application lies in the production of dimethyl trisulfide, a key compound in the perfumery and flavoring industries .

Why 1,3-Dimethoxybutane Cannot Be Replaced by Other Dimethoxybutane Isomers or Common Ethers


Direct substitution of 1,3-dimethoxybutane with other dimethoxybutane isomers (e.g., 1,1-, 1,4-) or common diethers (e.g., 1,2-dimethoxyethane) is not advisable due to quantifiable differences in physicochemical properties and demonstrated application specificity. The 1,3-substitution pattern directly influences boiling point, density, vapor pressure, and solvent behavior, which in turn impact reaction conditions, separation efficiency, and product yield in downstream processes. Specifically, 1,3-dimethoxybutane is a critical precursor in the synthesis of dimethyl trisulfide for the flavor and fragrance industry, a role not reported for its isomers . Furthermore, its boiling point of 118-119 °C places it in a distinct volatility window compared to both 1,2-dimethoxyethane (85 °C) and 1,4-dimethoxybutane (~120 °C), affecting its suitability for specific temperature-controlled reactions or distillations [1][2][3]. The differences detailed below provide quantitative justification for selecting 1,3-dimethoxybutane over these alternatives in specific research and industrial contexts.

Quantitative Differentiation of 1,3-Dimethoxybutane from Structural Analogs and Functional Alternatives


Boiling Point Distinction from 1,2-Dimethoxyethane and 1,4-Dimethoxybutane

1,3-Dimethoxybutane exhibits a boiling point of 118-119 °C at 760 mmHg, which is significantly higher than that of the common solvent 1,2-dimethoxyethane (85 °C) and comparable to, but distinct from, the 1,4-isomer (120.4 ± 8.0 °C) [1][2][3]. This places 1,3-dimethoxybutane in an intermediate volatility range suitable for reactions requiring higher temperatures than glyme can provide, while offering different solvation dynamics than the linear 1,4-isomer.

Physical chemistry Separation science Reaction engineering

Density Difference Versus 1,1-Dimethoxybutane

The reported density of 1,3-dimethoxybutane is 0.8495 g/cm³ at 25 °C and 4 Torr, which is slightly higher than that of 1,1-dimethoxybutane (0.84 g/cm³ theoretical) [1][2]. While the difference is small (~0.01 g/cm³), it can be relevant in processes sensitive to mass transfer or phase separation, such as liquid-liquid extractions or gravimetric analyses.

Material science Formulation Physical chemistry

Vapor Pressure Distinction from 1,2-Dimethoxyethane

Based on predicted data, the vapor pressure of 1,3-dimethoxybutane at 25 °C is approximately 21.3 mmHg, whereas 1,2-dimethoxyethane exhibits a vapor pressure of ~80.6 mmHg at the same temperature [1]. This nearly fourfold difference in volatility has significant implications for handling, storage, and environmental release.

Physical chemistry Chemical engineering Volatility

Specific Application in Dimethyl Trisulfide Synthesis

1,3-Dimethoxybutane is a documented starting material for the production of dimethyl trisulfide (DMTS), an organosulfur compound widely used in perfumery and flavoring to impart alliaceous, meaty, and roasted notes . This specific application is not reported for the 1,1- or 1,4-dimethoxybutane isomers in comparable literature or supplier documentation.

Flavor and fragrance chemistry Sulfur chemistry Organic synthesis

High-Value Application Scenarios for 1,3-Dimethoxybutane Supported by Quantitative Evidence


Synthesis of Dimethyl Trisulfide for Flavor and Fragrance Industry

1,3-Dimethoxybutane is a key precursor for dimethyl trisulfide (DMTS) production [1]. DMTS is a high-impact aroma compound essential for creating savory, allium, and roasted notes in food flavors and fine fragrances. The documented specificity of 1,3-dimethoxybutane in this route makes it a non-substitutable intermediate for this application, as the 1,1- and 1,4-isomers are not reported to participate in this transformation. Procurement of high-purity 1,3-dimethoxybutane is therefore critical for ensuring consistent product quality and yield in DMTS manufacturing.

High-Temperature Reaction Solvent or Reagent

With a boiling point of 118-119 °C, 1,3-dimethoxybutane offers a valuable intermediate volatility compared to the widely used 1,2-dimethoxyethane (85 °C) [1][2]. This property makes it a suitable reaction medium for organic transformations that require sustained heating above the reflux limit of glyme, without resorting to higher-boiling solvents like diglyme (162 °C) that may be harder to remove post-reaction. Its distinct solvation environment, stemming from the 1,3-diether motif, may further influence reaction rates and selectivities in ways not possible with linear ethers.

Calibration Standards or Reference Materials

The well-defined and documented physical properties of 1,3-dimethoxybutane—including boiling point (118-119 °C) and density (0.8495 g/cm³) [1]—support its potential use as a secondary standard for calibrating instruments or validating analytical methods (e.g., GC retention time markers, density meter checks). Its properties differ sufficiently from other common lab solvents (e.g., 1,2-dimethoxyethane) to provide a distinct calibration point, while its chemical stability under ambient conditions ensures reliable performance over time.

Research on Ether Reactivity and Conformational Analysis

The unique 1,3-arrangement of methoxy groups on a butane chain provides a scaffold for investigating the influence of oxygen spacing on chelation, Lewis basicity, and conformational dynamics. Studies comparing 1,3-dimethoxybutane with its 1,4-isomer or with 1,2-dimethoxyethane could yield insights into the relationship between molecular structure and solvent polarity, metal-ion binding, and reaction kinetics. Procurement of the pure isomer is essential for such fundamental research, as mixtures or alternative isomers would confound the experimental variables.

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